Agmatinsulfat

Übersicht

Beschreibung

Discovered by Albrecht Kossel in 1910, it has gained attention for its potential as a cognitive enhancer and neuroprotective agent . Agmatine Sulfate is synthesized in the human brain and stored in neurons, where it interacts with various molecular targets, including neurotransmitter systems, ion channels, and nitric oxide synthesis .

Wissenschaftliche Forschungsanwendungen

Agmatin-Sulfat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese von Polyaminen wie Putrescin und Spermin verwendet.

Medizin: Wird auf sein Potenzial zur Behandlung neuropathischer Schmerzen, Depressionen und anderer neurologischer Erkrankungen untersucht

5. Wirkmechanismus

Agmatin-Sulfat übt seine Wirkungen durch mehrere Mechanismen aus:

Modulation von Neurotransmittern: Wirkt als Antagonist von N-Methyl-D-Aspartat (NMDA)-Rezeptoren und als Agonist von Imidazolin-Rezeptoren, beeinflusst glutamaterge und monoaminerge Systeme.

Hemmung der Synthese von Stickstoffmonoxid: Blockiert die Synthese von Stickstoffmonoxid durch Reduzierung des Proteinspiegels von Stickstoffmonoxid-Synthase-2 (NOS-2).

Neuroprotektion: Schützt Neuronen vor Schäden und fördert Neuroplastizität.

Wirkmechanismus

Target of Action

Agmatine sulfate, a natural metabolite of the amino acid arginine, interacts with several molecular targets, including neurotransmitter systems, ion channels, and nitric oxide (NO) synthesis . These targets play a crucial role in its neuroprotective and neuroregulatory roles .

Mode of Action

Agmatine sulfate blocks nitric oxide synthesis by reducing the nitric oxide synthase -2 (NOS-2) protein in astroglial cells and macrophages . It also modulates neurotransmitter receptors, including the NMDA, alpha-2, serotonin, opioid, and imidazoline receptors . This modulation is suggested to be beneficial in psychiatric disorders .

Biochemical Pathways

Agmatine sulfate has been found to exert modulatory actions directly and indirectly at multiple key molecular targets underlying cellular control mechanisms of cardinal importance in health and disease . It is capable of exerting its modulatory actions simultaneously at multiple targets . Some of the biochemical mechanisms discovered so far concern agmatine’s indication for diabetes, neuroprotection, and psychiatric conditions .

Pharmacokinetics

It is known that a large portion of the agmatine is supplemented from diets and gut microbiota . This suggests that the bioavailability of Agmatine sulfate may be influenced by dietary intake and gut health.

Result of Action

Agmatine sulfate has several physiological effects. Its cardiovascular effects include mildly reducing heart rate and blood pressure . It also promotes a mild hypoglycemic state, reduces cellular oxidative stress, and enhances glomerular filtration rate . Furthermore, it has been associated with neuroprotective effects in cases such as stroke, central nervous system traumas, and neuropathic pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Agmatine sulfate. For instance, the pH level can affect the production of Agmatine sulfate, with the highest production observed at pH 8.0 . Additionally, a large portion of the agmatine is supplemented from diets and gut microbiota, suggesting that dietary and gut health factors can influence the action of Agmatine sulfate .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Agmatin-Sulfat kann durch eine Additionsreaktion unter Verwendung von 1,4-Butandiamin als Ausgangsmaterial und einer Cyanamidwasserlösung als Guanidierungsreagenz synthetisiert werden. Diese Reaktion bildet Agmatin, das dann durch Reaktion mit Schwefelsäure in seine Sulfatform umgewandelt wird . Dieses Verfahren wird aufgrund seiner moderaten Reaktionsbedingungen, einfachen Kontrolle und geringen Umweltbelastung bevorzugt.

Industrielle Produktionsmethoden: Die industrielle Produktion von Agmatin-Sulfat erfolgt häufig durch mikrobielle Fermentation. So können beispielsweise gentechnisch veränderte Corynebacterium crenatum-Stämme, die Arginindecarboxylase überexprimieren, durch einstufige Fermentation aus Glukose hohe Agmatinmengen produzieren . Dieses Verfahren ist effizient und umweltfreundlich, was es für die großtechnische Produktion geeignet macht.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Agmatin-Sulfat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Agmatin kann zu Agmatin-Aldehyd oxidiert werden, der dann weiter zu Guanidinobutyrat umgewandelt wird.

Reduktion: Reduktionsreaktionen mit Agmatin sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.

Substitution: Agmatin kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung seiner primären Aminogruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Diaminoxidase und Aldehyddehydrogenase.

Reduktion: Spezifische Reduktionsmittel und Bedingungen sind erforderlich, werden jedoch weniger häufig eingesetzt.

Substitution: Je nach gewünschtem Substitutionsprodukt können verschiedene Reagenzien verwendet werden.

Hauptprodukte:

Oxidation: Guanidinobutyrat und Harnstoff.

Reduktion: Spezifische reduzierte Formen von Agmatin.

Substitution: Verschiedene substituierte Derivate von Agmatin.

Vergleich Mit ähnlichen Verbindungen

Agmatin-Sulfat ist strukturell ähnlich anderen biogenen Aminen wie Serotonin und Noradrenalin . seine einzigartige Fähigkeit, mehrere Neurotransmittersysteme zu modulieren, und seine neuroprotektiven Eigenschaften heben es hervor. Ähnliche Verbindungen sind:

Serotonin: Ein Neurotransmitter, der an der Stimmungsregulation beteiligt ist.

Noradrenalin: Ein Neurotransmitter und Hormon, das an der Stressantwort des Körpers beteiligt ist.

Putrescin und Spermin: Polyamine, die an Zellwachstum und -funktion beteiligt sind.

Die Vielseitigkeit von Agmatin-Sulfat und sein breites Spektrum an potenziellen Vorteilen machen es zu einer einzigartigen und wertvollen Verbindung in verschiedenen Bereichen der Forschung und Industrie.

Eigenschaften

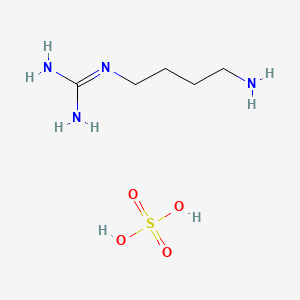

IUPAC Name |

2-(4-aminobutyl)guanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N4.H2O4S/c6-3-1-2-4-9-5(7)8;1-5(2,3)4/h1-4,6H2,(H4,7,8,9);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTAYFGHRDOMJGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C(N)N)CN.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179517 | |

| Record name | Agmatine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2482-00-0 | |

| Record name | Agmatine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2482-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Agmatine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002482000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agmatine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-aminobutyl)guanidinium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AGMATINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU0176QL8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol](/img/structure/B1665574.png)